molecular formula C14H15ClN2O2 B3371912 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one CAS No. 851288-56-7

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one

Cat. No. B3371912
CAS RN: 851288-56-7
M. Wt: 278.73 g/mol
InChI Key: DUKMRADGWGAUSV-UHFFFAOYSA-N
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Description

The compound “1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one” is a benzoxazole derivative. Benzoxazole derivatives are known for their wide range of biological activities . For instance, “3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid” is another benzoxazole derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one” would depend on its specific structure. For example, “3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid” is a solid at room temperature .

Scientific Research Applications

Antihypertensive Activity

A study highlighted the synthesis and evaluation of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, including compounds structurally related to 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one, for their antihypertensive activity in spontaneously hypertensive rats. The study found that some derivatives exhibited significant antihypertensive effects, suggesting potential applications in hypertension management Clark et al., 1983.

Wound-Healing Potential

Another research effort focused on the synthesis and in vivo evaluation of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives, closely related to the target compound, for their wound-healing properties. The study demonstrated significant wound healing in treated groups, suggesting a role in enhancing wound recovery processes Vinaya et al., 2009.

Modulation of Glutamate Receptors

A unique approach was taken in investigating a compound, 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, that facilitates glutamatergic transmission in the brain after systemic administration. This compound, similar in structure to the one , was found to significantly enhance the degree and duration of long-term potentiation in the rat hippocampus, indicating potential applications in cognitive enhancement and memory Stäubli et al., 1994.

Anticonvulsant Effects

Research into pyrrolidine-2,5-dione derivatives, including 3-methyl-3-phenyl variants, has shown promising anticonvulsant activity in animal models. These studies suggest the potential for such compounds in the development of new treatments for epilepsy and related disorders Rybka et al., 2017.

Mechanism of Action

The mechanism of action of benzoxazole derivatives often depends on their specific biological activity. For example, some benzoxazole derivatives are known to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with a compound like “1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one” would depend on its specific properties. For instance, “3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid” has been classified as potentially causing skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on benzoxazole derivatives could include exploring their potential biological activities and developing new synthesis methods .

properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-9-13(18)17-7-5-10(6-8-17)14-16-11-3-1-2-4-12(11)19-14/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKMRADGWGAUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215847
Record name 1-[4-(2-Benzoxazolyl)-1-piperidinyl]-2-chloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one

CAS RN

851288-56-7
Record name 1-[4-(2-Benzoxazolyl)-1-piperidinyl]-2-chloroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851288-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Benzoxazolyl)-1-piperidinyl]-2-chloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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